molecular formula C16H12N4O4S2 B6554130 methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1040682-80-1

methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B6554130
CAS No.: 1040682-80-1
M. Wt: 388.4 g/mol
InChI Key: BLZOXMNBQPHXEK-UHFFFAOYSA-N
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Description

Methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H12N4O4S2 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.02999722 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₃N₄O₃S₂. It features multiple ring structures including furan and pyrazole, which are known for their diverse biological activities. The compound's structure can be analyzed using computational chemistry tools or X-ray crystallography to determine bond lengths and angles.

PropertyValue
Molecular FormulaC₁₄H₁₃N₄O₃S₂
Melting PointNot specified
SolubilityNot specified
StabilitypH and temperature dependent

Synthesis

The synthesis of this compound involves several steps that require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. The synthetic pathways often utilize thiophenes and triazines as starting materials.

The biological activity of this compound may involve interaction with specific biological targets such as enzymes or receptors. Its potential pharmacological effects could arise from:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Pyrazolo derivatives have been investigated for their ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Properties : Research has indicated that pyrazolo derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, compounds similar to methyl 5-{...} have shown IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have demonstrated that related pyrazole compounds can inhibit enzymes such as VEGFR-2 kinase, which is crucial for angiogenesis in tumors .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of methyl 5-{...} is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the efficacy of the compound.

ParameterValue
AbsorptionNot specified
BioavailabilityNot specified
MetabolismHepatic
ExcretionRenal

Properties

IUPAC Name

methyl 5-[(4-oxo-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S2/c1-23-15(22)12-5-4-9(24-12)8-26-16-18-17-14(21)11-7-10(19-20(11)16)13-3-2-6-25-13/h2-7H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZOXMNBQPHXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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